molecular formula C11H14O3 B11719585 (5-Phenyl-1,4-dioxan-2-yl)methanol

(5-Phenyl-1,4-dioxan-2-yl)methanol

Cat. No.: B11719585
M. Wt: 194.23 g/mol
InChI Key: WSGSBIHHRZPDCD-UHFFFAOYSA-N
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Description

(5-Phenyl-1,4-dioxan-2-yl)methanol is an organic compound characterized by a dioxane ring substituted with a phenyl group and a hydroxymethyl group

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,4-dioxan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol or phenylmethanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(5-Phenyl-1,4-dioxan-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Phenyl-1,4-dioxan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenyl-1,4-dioxan-2-yl)methanol is unique due to its combination of a dioxane ring with a phenyl group and a hydroxymethyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(5-phenyl-1,4-dioxan-2-yl)methanol

InChI

InChI=1S/C11H14O3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

WSGSBIHHRZPDCD-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(O1)C2=CC=CC=C2)CO

Origin of Product

United States

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